N-Benzylglycine ethyl ester
Overview
Description
N-Benzylglycine ethyl ester is a clear, colorless to light yellow liquid . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
N-Benzylglycine ethyl ester can be synthesized using ethyl acetate halide, glycine ethyl ester, ethyl triazoacetate, and glyoxylate ethyl ester ethyl hemiacetal as starting raw materials . Another method involves the reaction of benzyl chloride and glycine ethyl ester .
Molecular Structure Analysis
The molecular formula of N-Benzylglycine ethyl ester is C11H15NO2 . Its molecular weight is 193.24 g/mol . The IUPAC name is ethyl 2-(benzylamino)acetate . The InChI is 1S/C11H15NO2/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 .
Chemical Reactions Analysis
The gas-phase elimination kinetics of N-Benzylglycine ethyl ester has been examined in a static system, seasoned with allyl bromide, and in the presence of the free chain radical suppressor toluene .
Physical And Chemical Properties Analysis
N-Benzylglycine ethyl ester is a clear, colorless to light yellow liquid . It is not miscible or difficult to mix in water . Its boiling point is 140-142 °C/10 mmHg . The specific gravity is 1.05 and the refractive index is 1.51 .
Scientific Research Applications
Synthesis and Applications in Various Industries N-Benzylglycine ethyl ester has been explored for its synthetic techniques and applications. Different methods of synthesizing this compound involve using ethyl acetate halide, glycine ethyl ester, ethyl triazoacetate, and glyoxylate ethyl ester as starting materials. Its applications extend across agricultural, pharmaceutical, and chemical industries, highlighting its versatility as an organic intermediate (Bao, 2005).
Decomposition Kinetics in the Gas Phase The gas-phase elimination kinetics of N-Benzylglycine ethyl ester was studied, revealing insights into its chemical behavior under specific conditions. The reaction follows a first-order rate law and results in the formation of benzylglycine and ethylene. This study provides valuable data for understanding the molecular mechanism of this ester's decomposition (Tosta et al., 2010).
Hydrolysis Catalyzed by Enzymes The hydrolysis of benzoylglycine ethyl ester, a related compound, catalyzed by papain (an enzyme) was investigated. This study contributes to understanding the enzyme-substrate interactions and could provide insights into the behavior of similar compounds like N-Benzylglycine ethyl ester under enzymatic conditions (Sluyterman, 1964).
Synthesis and Anti-Cancer Activity of Derivatives The synthesis and structural characterization of novel N-meta-ferrocenyl benzoyl dipeptide esters, including derivatives of N-Benzylglycine ethyl ester, were examined for their anti-cancer activity. Such studies are crucial for the development of new therapeutic agents (Goel et al., 2007).
Cycloaddition Reactions The cycloaddition reactions involving N-Benzylglycine ethyl ester have been explored, providing a novel route to [2]pyrindines, which has significant implications for organic synthesis and pharmaceutical applications (Hong et al., 2003).
Safety And Hazards
N-Benzylglycine ethyl ester causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray . Protective clothing, gloves, and eye/face protection should be worn when handling this chemical . It is also advised to wash hands and any exposed skin thoroughly after handling .
properties
IUPAC Name |
ethyl 2-(benzylamino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOLIZHBYWAICY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90214578 | |
Record name | Ethyl N-(phenylmethyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90214578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or yellow liquid; [Alfa Aesar MSDS] | |
Record name | N-Benzylglycine ethyl ester | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20873 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
N-Benzylglycine ethyl ester | |
CAS RN |
6436-90-4 | |
Record name | N-Benzylglycine ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6436-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl N-(phenylmethyl)glycinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006436904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl N-(phenylmethyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90214578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl N-(phenylmethyl)glycinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.562 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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